Target Engagement Selectivity: CB1 Receptor Antagonism vs. In-Class Profiling
This compound is explicitly annotated as a Cannabinoid-1 (CB1) receptor antagonist in the Therapeutic Target Database, a designation derived from the Merck patent family (WO-2007064566-A3) [2]. While the exact Ki or IC50 value for this specific compound at CB1 is not publicly disclosed in an extractable form, the patent establishes that it belongs to a class where compounds demonstrate functional antagonism of the CB1 receptor. This is structurally differentiated from closely related analogs such as 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' (Compound-158) and 'derivative 2' (Compound-159) by its unique combination of the 5-methylbenzimidazole and the naphthalene-1-carbonyl group, which were varied to tune potency and peripheral selectivity [1]. The differentiation is not in a single potency number but in the precise, patented molecular design intended to optimize a therapeutic window against a family of analogs.
| Evidence Dimension | Target engagement specificity (CB1 receptor antagonism) |
|---|---|
| Target Compound Data | Designated as Cannabinoid receptor 1 (CB1) antagonist per TTD [2]. |
| Comparator Or Baseline | Comparators: 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' (Compound-158) and 'derivative 2' (Compound-159), also CB1 antagonists but with different aryl amide substitutions [1]. |
| Quantified Difference | No direct, publicly available comparative Ki/IC50 data for the target compound vs. exact analogs could be sourced. Differentiation is based on patent-exemplified structural divergence intended to modulate selectivity and peripheral activity. |
| Conditions | Target annotation derived from patent literature and drug-target databases (TTD, DrugMap) [REFS-1, REFS-2]. |
Why This Matters
For a researcher reproducing patented studies or exploring CB1 antagonist SAR, this exact compound corresponds to a specific, patented molecular entity (Compound-160); using a structurally different but functionally similar analog risks invalidating the SAR hypothesis or producing different selectivity profiles.
- [1] DrugMap. (n.d.). Details of the Drug-Related molecule(s) Expression Atlas: Heterocyclic-substituted 3-alkyl azetidine derivative 1 (Compound-158), derivative 2 (Compound-159), derivative 3 (Compound-160). Retrieved from http://drugmap.idrblab.net and linked TTD entries. View Source
- [2] TDK IDRBLab. (n.d.). Drug Information: Heterocyclic-substituted 3-alkyl azetidine derivative 3 (PMID26161824-Compound-160). Therapeutic Target Database. Retrieved from https://dlb.idrblab.net/ttd/data/drug/details/d0ts3s View Source
